Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of β-keto esters. This compound is characterized by the presence of both electrophilic and nucleophilic sites, making it a versatile building block in synthetic chemistry. It is often used in the synthesis of complex medicinal compounds and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate typically involves the transesterification of β-keto esters. One common method is the reaction of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Catalysts such as 4-dimethylaminopyridine (DMAP) can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-(4-hydroxyphenyl)-2,4-dioxobutanoic acid.
Reduction: Ethyl 4-(4-hydroxyphenyl)-2-hydroxybutanoate.
Substitution: Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate or Ethyl 4-(4-alkoxyphenyl)-2,4-dioxobutanoate.
Scientific Research Applications
Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: It serves as a precursor for the synthesis of drugs used in the treatment of diseases like cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate can be compared with other similar compounds, such as:
Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one): Both compounds contain a hydroxyphenyl group, but this compound has additional carbonyl and ester functionalities, making it more versatile in synthetic applications.
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate: This compound has a bromine substituent, which can influence its reactivity and biological activity compared to this compound.
Properties
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZUZCSOAWGWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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